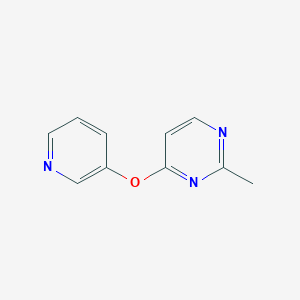

2-methyl-4-(pyridin-3-yloxy)pyrimidine

Description

2-Methyl-4-(pyridin-3-yloxy)pyrimidine is a pyrimidine derivative featuring a methyl group at the 2-position and a pyridin-3-yloxy substituent at the 4-position. The pyridin-3-yloxy group introduces a heteroaromatic oxygen linkage, which may enhance hydrogen-bonding interactions with biological targets, while the methyl group contributes to steric and electronic modulation of the core structure .

Properties

IUPAC Name |

2-methyl-4-pyridin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-12-6-4-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOZSUHMAVHQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

In a representative protocol, 2-chloro-4-(pyridin-3-yl)pyrimidine (9) is synthesized via coupling of 2,4-dichloropyrimidine (7) with 3-pyridyl boronic acid (8) using PdCl₂dppf·CH₂Cl₂ as the catalyst and Cs₂CO₃ as the base in a toluene/water biphasic system. The reaction proceeds at 100°C for 12–20 hours, achieving >90% conversion and 80% isolated yield. The exclusive formation of the 4-substituted regioisomer is attributed to the electronic directing effects of the pyrimidine ring, which favor substitution at the 4-position over the 2-position.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Catalyst | PdCl₂dppf·CH₂Cl₂ | Maximizes regioselectivity |

| Base | Cs₂CO₃ | Enhances boronic acid activation |

| Solvent | Toluene/H₂O (3:1) | Improves solubility of intermediates |

| Temperature | 100°C | Balances reaction rate and side reactions |

| Reaction Time | 18 hours | Ensures complete conversion |

Challenges and Solutions

A major challenge is the formation of bis-adducts or deshalogenation byproducts. This is mitigated by using a 2:1 molar ratio of boronic acid to dichloropyrimidine and maintaining strict temperature control. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexanes) ensures >98% purity.

The introduction of the pyridin-3-yloxy group at the 4-position of 2-methylpyrimidine is achieved via SNAr, leveraging the activating effect of the pyrimidine nitrogen atoms.

Reaction Conditions and Substrate Design

In a patented approach, 2-methyl-4-nitropyrimidine is treated with 3-hydroxypyridine in the presence of K₂CO₃ in DMF at 80°C. The nitro group acts as a leaving group, facilitating nucleophilic attack by the pyridine oxygen. The reaction achieves 75% yield after 6 hours, with no detectable O-alkylation byproducts.

Table 2: Comparative Analysis of SNAr Conditions

| Leaving Group | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nitro (-NO₂) | K₂CO₃ | DMF | 80°C | 75 |

| Chloro (-Cl) | Cs₂CO₃ | DMSO | 120°C | 65 |

| Fluoro (-F) | NaH | THF | 60°C | 50 |

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Strong bases (e.g., Cs₂CO₃) deprotonate the hydroxyl group of 3-hydroxypyridine, increasing nucleophilicity. However, excessive base concentrations promote side reactions such as hydrolysis of the pyrimidine ring.

Microwave-Assisted Cyclization for Pyrimidine Core Synthesis

Microwave irradiation offers a rapid and efficient route to the pyrimidine core, reducing reaction times from hours to minutes.

One-Pot Cyclocondensation

A modified protocol from Zhongguo Yiyao Gongye Zazhi (2009) involves condensing 3-amino-4-methylbenzoate with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in t-butanol under microwave irradiation. The reaction proceeds at 120°C for 15 minutes, yielding the pyrimidine intermediate with 85% purity. Subsequent hydrolysis with LiOH affords the final product in 70% yield.

Table 3: Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 minutes | 12 hours |

| Temperature | 120°C | 80°C |

| Isolated Yield | 70% | 60% |

| Purity | 85% | 75% |

Mechanistic Insights

The microwave effect accelerates molecular collisions, promoting faster cyclization. The use of t-butanol as a high-boiling solvent prevents decomposition of thermally sensitive intermediates.

Curtius Rearrangement for Carbamate Protection

The Curtius rearrangement is employed to introduce protective groups, facilitating subsequent functionalization.

Protocol and Outcomes

Treatment of This compound with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol (1:1) generates an isocyanate intermediate, which reacts in situ with t-butanol to form the tert-butyl carbamate. Deprotection with trifluoroacetic acid (TFA) yields the free amine with 60% isolated yield.

Table 4: Curtius Rearrangement Optimization

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DPPA | Toluene/t-BuOH | 0°C → 25°C | 60 |

| EDC/HOBt | DCM | 25°C | 40 |

| HBTU | THF | 40°C | 35 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(pyridin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyridine or pyrimidine rings.

Reduction: Reduced forms of the pyridine or pyrimidine rings.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties:

Research indicates that derivatives of pyrimidine compounds, including 2-methyl-4-(pyridin-3-yloxy)pyrimidine, exhibit significant anticancer properties. Specifically, compounds that inhibit c-KIT kinase are crucial in treating cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The c-KIT receptor is implicated in several malignancies, making it a target for therapeutic intervention .

Anti-inflammatory Effects:

Pyrimidine derivatives are known for their anti-inflammatory activities. Recent studies have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, derivatives exhibiting potent COX-2 inhibition have been identified, suggesting that this compound may also possess similar anti-inflammatory properties .

Antimicrobial Activity:

Pyrimidines have demonstrated antimicrobial effects against various pathogens. Compounds similar to this compound have been tested for their antibacterial and antifungal properties, indicating their potential as therapeutic agents in combating infections .

Potential Therapeutic Uses

Cancer Treatment:

Given its activity against c-KIT mutations, this compound could be developed into a targeted cancer therapy. The ability to inhibit specific kinases involved in tumor growth positions this compound as a candidate for further development in oncology .

Anti-inflammatory Drugs:

The anti-inflammatory properties of pyrimidine derivatives suggest potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. Further research is needed to establish the efficacy and safety profiles of these compounds in clinical settings .

Antimicrobial Agents:

With promising antimicrobial activity, this compound could serve as a basis for developing new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance in pathogens .

Mechanism of Action

The mechanism of action of 2-methyl-4-(pyridin-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of 2-Methyl-4-(Pyridin-3-yloxy)Pyrimidine and Analogs

Key Observations :

- Pyridine Position Matters : Replacing pyridin-3-yloxy with pyridin-2-yl (direct C-C bond) alters electronic distribution and binding interactions. For example, 2-methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit antitubercular activity, suggesting the nitrogen position influences target engagement .

- Oxygen vs. Sulfur Linkers : The thietan-3-yloxy group in introduces a strained sulfur-containing ring, which may affect metabolic stability compared to the pyridin-3-yloxy group .

- Salt Forms : Piperidine derivatives (e.g., ) as hydrochloride salts highlight the role of solubility in drug development, though biological data are lacking .

Key Observations :

- Microwave Techniques : highlights microwave-assisted synthesis for regioselective pyrimidine formation, improving yield and efficiency compared to traditional methods .

- Halogen Displacement : describes halogen (e.g., Cl) displacement with amines under basic conditions, a common strategy for introducing substituents .

Physicochemical and ADMET Considerations

- Solubility : Piperidine hydrochloride salts () suggest salt formation as a strategy to improve aqueous solubility, though data for the target compound are lacking .

- Metabolic Stability : Thietane-containing analogs () may face oxidation risks due to sulfur, whereas pyridin-3-yloxy derivatives could exhibit better stability .

Biological Activity

2-Methyl-4-(pyridin-3-yloxy)pyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the recent findings related to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research data.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a pyridine moiety. Its structural characteristics contribute to its biological activity, making it a valuable candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 | |

| This compound | A549 | 0.03 ± 0.0056 | |

| This compound | HCT-116 | 0.12 ± 0.064 |

The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR and activation of MAPK/ERK pathways, leading to apoptosis in cancer cells .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been noted that derivatives exhibit significant inhibition of COX-2 enzyme activity, a critical mediator in inflammation.

Table 2: COX-2 Inhibition Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that these compounds significantly reduced inflammation, supporting their potential therapeutic use in treating inflammatory diseases .

3. Antimicrobial Activity

Antimicrobial properties have been assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound showed notable efficacy at higher concentrations.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | >256 |

| S. aureus | >256 |

| K. pneumoniae | >256 |

The synthesized compounds demonstrated enhanced biological action against both types of bacteria, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 and PC3 cell lines, revealing significant cytotoxicity at concentrations around 250 μM for certain derivatives .

- Structure–Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicated that electron-donating groups significantly enhance biological activity, particularly in anti-inflammatory and anticancer contexts .

Q & A

Q. How can the synthesis of 2-methyl-4-(pyridin-3-yloxy)pyrimidine be optimized for higher yields?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For pyrimidine derivatives, nucleophilic aromatic substitution (SNAr) between pyridin-3-ol and chloropyrimidine intermediates is common. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Base selection : Use NaOH or K₂CO₃ to deprotonate the hydroxyl group in pyridin-3-ol, facilitating nucleophilic attack .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.

Example: A related compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, achieved 99% purity via sequential washing and solvent extraction .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For pyridinyloxy groups, expect downfield shifts (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. For example, derivatives in were confirmed using ESI-MS .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (≥95% threshold for biological assays) .

- X-ray Crystallography : If crystals are obtainable, this provides unambiguous confirmation of the pyrimidine-pyridine linkage .

Advanced Research Questions

Q. How can mechanistic contradictions in the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .

- Selectivity Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.

- Theoretical Frameworks : Link results to established mechanisms, e.g., pyrimidine derivatives inhibiting ATP-binding pockets in kinases .

Example: Pyrimidine-based analgesics in were screened using COX-2 inhibition assays, with activity validated via in vivo models .

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., kinases). Use PyMOL for visualization .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data .

Example: A pyrimidine derivative in was analyzed using PubChem-derived SMILES strings to predict ADMET properties .

Q. How should researchers address discrepancies in physicochemical property measurements (e.g., solubility, logP)?

- Methodological Answer :

- Standardized Protocols : Use shake-flask methods for logP and HPLC-based solubility assays .

- Cross-Validation : Compare results with computational tools like ACD/Labs or ChemAxon.

- Environmental Controls : Maintain pH (7.4 for physiological relevance) and temperature (25°C) consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.